molecular formula C5H10ClF2N B6216170 3-fluoro-3-(fluoromethyl)pyrrolidine hydrochloride CAS No. 2742660-40-6

3-fluoro-3-(fluoromethyl)pyrrolidine hydrochloride

Cat. No.: B6216170
CAS No.: 2742660-40-6
M. Wt: 157.59 g/mol
InChI Key: FRHVDNHESPPACH-UHFFFAOYSA-N
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Description

3-Fluoro-3-(fluoromethyl)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative characterized by a five-membered saturated ring containing two fluorine-bearing substituents: a fluorine atom and a fluoromethyl group (-CH₂F) at the 3-position. Its molecular formula is C₅H₉F₂N·HCl, with a molar mass of 181.6 g/mol. This compound is commonly used as a building block in medicinal chemistry, particularly in the development of central nervous system (CNS) therapeutics due to its ability to modulate pharmacokinetic properties such as lipophilicity and metabolic stability .

Properties

CAS No.

2742660-40-6

Molecular Formula

C5H10ClF2N

Molecular Weight

157.59 g/mol

IUPAC Name

3-fluoro-3-(fluoromethyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C5H9F2N.ClH/c6-3-5(7)1-2-8-4-5;/h8H,1-4H2;1H

InChI Key

FRHVDNHESPPACH-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CF)F.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-3-(fluoromethyl)pyrrolidine hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentration, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-(fluoromethyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated pyrrolidine derivatives, while oxidation and reduction reactions can lead to the formation of N-oxides or hydrogenated products, respectively.

Scientific Research Applications

3-Fluoro-3-(fluoromethyl)pyrrolidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-3-(fluoromethyl)pyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, for example, it may act as an inhibitor of enzymes like dipeptidyl peptidase IV by binding to the active site and preventing substrate access . The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound for its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Pyrrolidine Derivatives

(S)-3-Fluoropyrrolidine Hydrochloride (CAS 136725-53-6)
  • Structure : Contains a single fluorine atom at the 3-position of the pyrrolidine ring.
  • Molecular Formula : C₄H₇FN·HCl.
  • Key Difference : Lacks the fluoromethyl group, reducing steric bulk and lipophilicity compared to the target compound.
  • Applications: Used in asymmetric synthesis of β-amino alcohols and enzyme inhibitors .
3,3-Difluoropyrrolidine Hydrochloride (CAS 57395-89-8)
  • Structure : Features two fluorine atoms at the 3-position.
  • Molecular Formula : C₄H₆F₂N·HCl.
  • Key Difference : Replacement of the fluoromethyl group with a second fluorine atom increases electronegativity but reduces steric hindrance.
  • Applications : Explored in fluorinated peptidomimetics and protease inhibitors .
3-(Fluoromethyl)-3-Methylpyrrolidine Hydrochloride (CAS 1823319-20-5)
  • Structure : Contains both fluoromethyl and methyl groups at the 3-position.
  • Molecular Formula : C₆H₁₂FClN.

Aromatic-Substituted Pyrrolidines

3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine Hydrochloride (CAS 1803583-79-0)
  • Structure : Incorporates a 2-(trifluoromethoxy)phenyl group at the 3-position.
  • Molecular Formula: C₁₂H₁₁F₄NO₂·HCl.
  • Applications : Investigated in antipsychotic drug candidates .
(R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride (CAS 1314419-67-4)
  • Structure: Contains a 4-fluorophenoxy group.
  • Molecular Formula: C₁₀H₁₂FNO·HCl.
  • Key Difference : The ether linkage (-O-) enhances metabolic stability but reduces basicity compared to the target compound.
  • Applications : Used in selective serotonin reuptake inhibitors (SSRIs) .

Azetidine Analogues

3-(Fluoromethyl)azetidine Hydrochloride (CAS 1642298-59-6)
  • Structure : A four-membered azetidine ring with a fluoromethyl group.
  • Molecular Formula : C₄H₈FClN.
  • Applications : Employed in fragment-based drug discovery for kinase inhibitors .

Functionalized Pyrrolidines

(3R)-3-Aminopyrrolidine Dihydrochloride (CAS 116183-81-4)
  • Structure: Features an amino group (-NH₂) at the 3-position.
  • Molecular Formula : C₄H₁₀N₂·2HCl.
  • Key Difference: The amino group increases basicity, enabling salt formation with acidic counterions.
  • Applications : Precursor for chiral ligands in asymmetric catalysis .
3-[3-(Trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine Hydrochloride (CAS 2230798-60-2)
  • Structure : Contains a photoreactive trifluoromethyldiazirinyl group.
  • Molecular Formula : C₆H₉ClF₃N₃.
  • Key Difference : The diazirine group enables photoaffinity labeling for target identification in proteomics.
  • Applications : Used in covalent inhibitor studies .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Feature Applications
3-Fluoro-3-(fluoromethyl)pyrrolidine HCl N/A C₅H₉F₂N·HCl 181.6 Dual fluorine substituents CNS drug candidates
(S)-3-Fluoropyrrolidine HCl 136725-53-6 C₄H₇FN·HCl 139.6 Single fluorine substituent Enzyme inhibitors
3,3-Difluoropyrrolidine HCl 57395-89-8 C₄H₆F₂N·HCl 157.6 Two fluorine atoms Fluorinated peptidomimetics
3-(Fluoromethyl)-3-methylpyrrolidine HCl 1823319-20-5 C₆H₁₂FClN 153.6 Methyl and fluoromethyl groups BBB-penetrating agents
(R)-3-(4-Fluorophenoxy)pyrrolidine HCl 1314419-67-4 C₁₀H₁₂FNO·HCl 231.7 Aromatic ether substituent SSRIs

Research Findings and Trends

  • Lipophilicity : Compounds with fluoromethyl groups (e.g., 3-fluoro-3-(fluoromethyl)pyrrolidine HCl) exhibit higher logP values than those with single fluorine atoms, enhancing membrane permeability .
  • Metabolic Stability : Aromatic substituents (e.g., trifluoromethoxy phenyl groups) improve metabolic stability by resisting cytochrome P450 oxidation .
  • Ring Strain : Azetidine analogues (e.g., 3-(fluoromethyl)azetidine HCl) show faster reaction kinetics in ring-opening reactions due to increased strain .

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